![molecular formula C15H17N5S B2730878 7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058238-94-0](/img/structure/B2730878.png)

7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

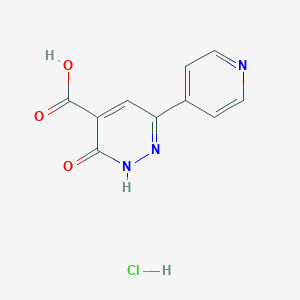

7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazolopyrimidine derivative that has been synthesized using different methods. In

Wissenschaftliche Forschungsanwendungen

Cancer Therapy: USP28 Inhibition

Ubiquitin-specific peptidase 28 (USP28) plays a crucial role in cancer development. Researchers have identified this enzyme as a promising therapeutic target for cancer treatment. Notably, novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including compound 19, have been synthesized as potent USP28 inhibitors . Compound 19 selectively inhibits USP28 (IC50 = 1.10 ± 0.02 μmol/L) and shows promise in gastric cancer cell lines. It affects cell proliferation, cell cycle progression, and epithelial-mesenchymal transition (EMT). These findings open avenues for exploring deubiquitinase roles in cancer progression.

Antitumor Activity

Several [1,2,3]triazolo[4,5-d]pyrimidine derivatives have demonstrated antitumor potential. For instance, compound 11b (5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-N-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine) exhibited better antitumor activity than 5-fluorouracil against MGC-803 and Hela cell lines . These compounds hold promise for further investigation as potential cancer therapeutics.

CDK Enzyme Inhibition

Thiazolopyrimidine derivatives, including some [1,2,3]triazolo[4,5-d]pyrimidines, have been studied for their anticancer effects. Compound 16, in particular, displayed excellent anticancer activity by inhibiting the CDK enzyme, leading to apoptosis in human cancer cell lines . This highlights the potential of these compounds in targeted cancer therapies.

In Vitro Antitumor Screening

Researchers have synthesized a series of novel [1,2,3]triazolo[4,5-d]pyrimidine derivatives and evaluated their antitumor activities against various human cancer cell lines (MGC-803, MCF-7, EC-109, PC-3, and Hela) in vitro . These investigations provide valuable insights into the compounds’ efficacy and potential clinical applications.

Hydrazone Moiety for Antiproliferative Activity

[1,2,3]triazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety were designed, synthesized, and evaluated for antiproliferative activity against different cancer cell lines. These compounds hold promise as potential agents for cancer treatment .

Eigenschaften

IUPAC Name |

7-[(2,5-dimethylphenyl)methylsulfanyl]-3-ethyltriazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5S/c1-4-20-14-13(18-19-20)15(17-9-16-14)21-8-12-7-10(2)5-6-11(12)3/h5-7,9H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXOCZROJCUIRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)SCC3=C(C=CC(=C3)C)C)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-8-((5-(tert-butyl)-2-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2730798.png)

![6-benzyl-1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2730800.png)

![3-Methyl-2-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2730805.png)

![N-(4-bromo-3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2730806.png)

![3-(4-fluorophenyl)-1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2730812.png)

![3-[3-[1,3-Benzothiazol-2-yl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2730813.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2730818.png)